molecular formula C17H19NO3 B1365036 Nornalmefene CAS No. 42971-33-5

Nornalmefene

Numéro de catalogue: B1365036
Numéro CAS: 42971-33-5
Poids moléculaire: 285.34 g/mol
Clé InChI: QUXLQAACGCFFEX-ISWURRPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The preparation of nornalmefene involves the dealkylation of nalmefene. This process is mediated by the enzyme CYP3A4/5, which converts nalmefene to this compound .

Analyse Des Réactions Chimiques

Nornalmefene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include the presence of specific enzymes like CYP3A4/5 for dealkylation and glucuronosyltransferase for glucuronidation. The major products formed from these reactions are this compound 3-O-glucuronide and this compound 3-sulfate .

Activité Biologique

Nornalmefene, a metabolite of nalmefene, is gaining attention in pharmacological research due to its unique biological activity, particularly in relation to opioid receptors and alcohol consumption. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Pharmacological Profile

This compound is primarily recognized for its role as a metabolite of nalmefene, which acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and a partial agonist at the kappa (κ) opioid receptor. The pharmacological effects of this compound are largely derived from its interactions with these receptors.

  • Mu and Delta Receptors : this compound exhibits antagonist activity at μ and δ receptors, which are implicated in pain modulation and reward pathways. This antagonism may contribute to its potential in reducing alcohol consumption by blocking the rewarding effects associated with alcohol intake .
  • Kappa Receptor : As a partial agonist at the κ receptor, this compound may help modulate the dopaminergic system, potentially reducing cravings and reinforcing behaviors associated with substance use disorders .

In Vivo Studies

Research indicates that this compound has significant effects on alcohol consumption. In animal models, it has been shown to reduce voluntary alcohol intake. For instance, studies involving alcohol-dependent rats demonstrated that administration of nalmefene (and consequently this compound) significantly decreased alcohol consumption .

Case Studies

Several clinical trials have highlighted the efficacy of nalmefene in treating alcohol dependence, indirectly providing insights into this compound's role:

  • Esense Trials : In these trials involving 718 adults with alcohol dependence, participants receiving nalmefene reported fewer heavy drinking days compared to those on placebo. The nalmefene group had an average reduction of 1.7 heavy drinking days per month compared to placebo (P = 0.012) .
  • Karhuvaara et al. Study : This study involved 403 adults struggling with heavy drinking. Those treated with nalmefene showed a decrease in heavy drinking days from 10.6 to 8.8 days per month over 28 weeks, indicating a significant impact on drinking behavior attributed to the drug's mechanism involving this compound .

Metabolism and Pharmacokinetics

This compound is formed through the metabolism of nalmefene via cytochrome P450 enzymes (CYP3A4/5). The primary metabolic pathways include:

  • Glucuronidation : this compound can be further metabolized into this compound 3-O-glucuronide, which is pharmacologically inactive .
  • Sulfation : this compound can also undergo sulfation, contributing to its overall pharmacokinetic profile.

The bioavailability of nalmefene is moderate in humans but varies across species. In rats and dogs, rapid absorption and high bioavailability have been observed, whereas human studies report lower values .

Comparative Efficacy Table

StudyPopulationTreatmentOutcomeFindings
Esense 1718 adultsNalmefene vs PlaceboHeavy Drinking DaysNalmefene group had 1.7 fewer heavy drinking days/month (P = 0.012)
Karhuvaara et al.403 adultsNalmefeneHeavy Drinking DaysReduction from 10.6 to 8.8 days/month (P = 0.0065)
CPH-101-0701166 patientsNalmefene vs PlaceboDrinking ControlSignificant decrease in heavy drinking days noted

Propriétés

IUPAC Name

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLQAACGCFFEX-ISWURRPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42971-33-5
Record name Nornalmefene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORNALMEFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nornalmefene
Reactant of Route 2
Nornalmefene
Reactant of Route 3
Nornalmefene
Reactant of Route 4
Nornalmefene
Reactant of Route 5
Nornalmefene
Reactant of Route 6
Nornalmefene
Customer
Q & A

Q1: What is the primary metabolic pathway of nalmefene in rats, and how does it compare to that observed in dogs?

A1: In rats, the primary phase I metabolite of nalmefene is nornalmefene, generated through N-dealkylation. This metabolic reaction was significantly more prominent in rats compared to dogs []. Interestingly, while this compound glucuronide was the major metabolite found in rat urine, nalmefene glucuronide(s) were predominant in dog urine []. This suggests species-specific differences in the metabolic pathways and excretion profiles of nalmefene and its metabolites.

Q2: How do the pharmacokinetic parameters of this compound compare to those of nalmefene in rats?

A2: While both nalmefene and its metabolite this compound exhibited comparable terminal half-lives (approximately 1 hour) in rats, significant differences were observed in their exposure levels. The maximum concentration (Cmax) and area under the curve (AUC) of this compound were less than or equal to 7% of the corresponding values for nalmefene []. This suggests that while this compound is a significant metabolite of nalmefene in rats, its overall systemic exposure is considerably lower than the parent compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.